molecular formula C9H7Cl2N3OS B1429507 5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine CAS No. 1269527-67-4

5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine

Cat. No. B1429507
M. Wt: 276.14 g/mol
InChI Key: SRBGQVCOPUJXRL-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine, also known as DCBA, is a synthetic organic compound that is used in scientific research for a variety of purposes. DCBA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Biological Activity of Heterocyclic Systems

1,3,4-Thiadiazole and its derivatives have been recognized for their significant pharmacological potential. These compounds serve as crucial scaffolds in the expression of pharmacological activity, essential for medicinal chemistry. 1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The versatility of the 1,3,4-thiadiazole scaffold allows for chemical modifications that enhance pharmacological activities through hydrogen bonding interactions with various enzymes and receptors. This makes them promising candidates for the development of new drug-like molecules (M. Lelyukh, 2019).

Arylmethylidenefuranones and Heterocyclic Compounds

The synthesis and reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles have been explored to generate a broad range of compounds, including thiadiazoles. These reactions highlight the versatility and potential of using 5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine as a precursor or intermediate in synthesizing complex heterocyclic systems. The structural diversity achieved through these reactions underscores the compound's utility in creating pharmacologically active agents (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, related to 1,3,4-thiadiazoles, have shown significant therapeutic potential. These compounds are known for their effective binding with different enzymes and receptors, leading to a variety of bioactivities. Research has highlighted the importance of the 1,3,4-oxadiazole ring in the development of compounds with anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and other medicinal properties. This reinforces the importance of 5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine and its analogs in medicinal chemistry for the synthesis of new, active pharmaceutical agents (G. Verma et al., 2019).

Synthesis and Pharmacology of Oxadiazole Derivatives

The synthesis and pharmacological evaluation of oxadiazole derivatives, closely related to thiadiazoles, have been extensively studied. These compounds demonstrate a broad spectrum of antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The structural features of oxadiazoles, especially the presence of nitrogen atoms and the ability to form hydrogen bonds, contribute significantly to their pharmacological activities. This highlights the potential of using 5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine in the synthesis of bioactive molecules with diverse therapeutic applications (Jing-Jing Wang et al., 2022).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3OS/c10-6-2-1-5(7(11)3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBGQVCOPUJXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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